molecular formula C9H14BrN3O B6259678 4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide CAS No. 1153795-50-6

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B6259678
CAS No.: 1153795-50-6
M. Wt: 260.1
InChI Key:
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Description

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, a dimethylaminoethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Bromination of Pyrrole: The starting material, pyrrole, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of Dimethylaminoethyl Group: The brominated pyrrole is then reacted with 2-(dimethylamino)ethylamine in the presence of a base such as triethylamine to introduce the dimethylaminoethyl group.

    Formation of Carboxamide: The final step involves the introduction of the carboxamide group at the 2-position of the pyrrole ring. This can be achieved by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted pyrrole derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

    Coupling Reactions: Coupled products with extended aromatic or aliphatic chains.

Scientific Research Applications

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.

    Materials Science: It can be used in the development of novel materials with specific electronic or photophysical properties.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dimethylaminoethyl group can enhance the compound’s ability to cross biological membranes, while the carboxamide group can form hydrogen bonds with target proteins, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[2-(dimethylamino)ethyl]-1H-indole-2-carboxamide: Similar structure with an indole ring instead of a pyrrole ring.

    4-chloro-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.

    N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide: Lacks the bromine atom at the 4-position.

Uniqueness

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide is unique due to the presence of the bromine atom, which can participate in specific substitution reactions, and the dimethylaminoethyl group, which enhances its biological activity and membrane permeability. The combination of these functional groups makes it a versatile compound for various scientific applications.

Properties

CAS No.

1153795-50-6

Molecular Formula

C9H14BrN3O

Molecular Weight

260.1

Purity

93

Origin of Product

United States

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